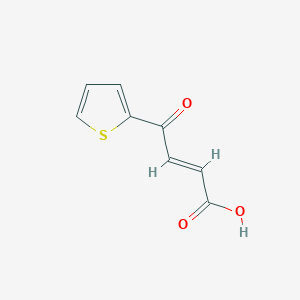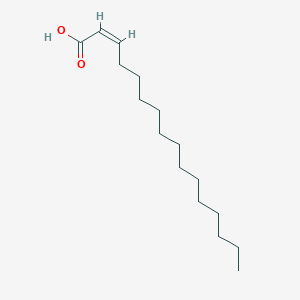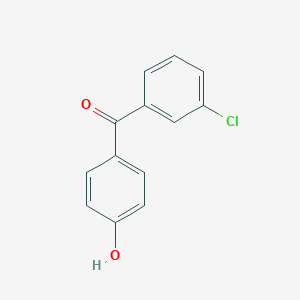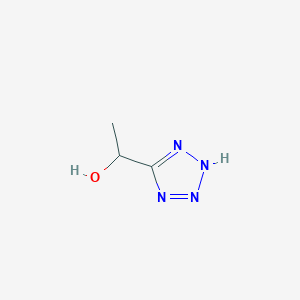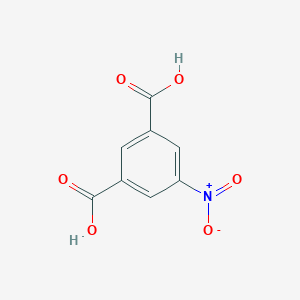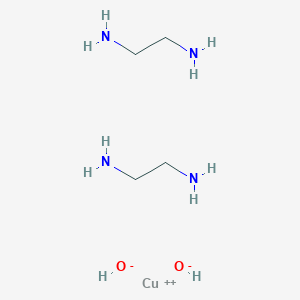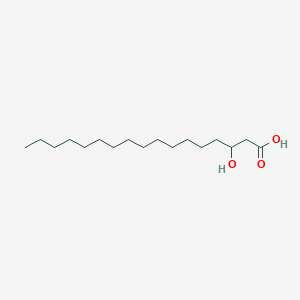![molecular formula C7H15NO2S B126775 N-[2-(Methylsulfinyl)ethyl]butanamide CAS No. 146848-02-4](/img/structure/B126775.png)
N-[2-(Methylsulfinyl)ethyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(Methylsulfinyl)ethyl]butanamide, also known as sulbutiamine, is a synthetic derivative of thiamine (vitamin B1) that was first developed in Japan in the 1960s. Sulbutiamine has been found to have various effects on the body and has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
Sulbutiamine works by increasing the levels of thiamine in the brain. Thiamine is an essential nutrient that is required for the proper functioning of the nervous system. By increasing thiamine levels in the brain, N-[2-(Methylsulfinyl)ethyl]butanamide enhances the transmission of nerve impulses and improves cognitive function.
Biochemische Und Physiologische Effekte
Sulbutiamine has been found to have various biochemical and physiological effects on the body. It has been found to increase the levels of dopamine and acetylcholine in the brain, which are neurotransmitters that are involved in cognitive function. It has also been found to increase the levels of glutamate in the brain, which is a neurotransmitter that is involved in learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
Sulbutiamine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds that have similar effects on the body. However, N-[2-(Methylsulfinyl)ethyl]butanamide has some limitations for lab experiments. It has a relatively short half-life in the body, which means that it needs to be administered frequently to maintain its effects.
Zukünftige Richtungen
There are several future directions for research on N-[2-(Methylsulfinyl)ethyl]butanamide. One area of research is the potential therapeutic applications of N-[2-(Methylsulfinyl)ethyl]butanamide. It has been found to have potential applications for the treatment of cognitive disorders, such as Alzheimer's disease and Parkinson's disease. Another area of research is the potential use of N-[2-(Methylsulfinyl)ethyl]butanamide as a cognitive enhancer. It has been found to improve cognitive function in healthy individuals, and further research is needed to determine its potential as a cognitive enhancer.
Synthesemethoden
Sulbutiamine is synthesized by the reaction of two molecules of thiamine with an organic compound called isobutyraldehyde. The resulting compound is then treated with an oxidizing agent to form N-[2-(Methylsulfinyl)ethyl]butanamide.
Wissenschaftliche Forschungsanwendungen
Sulbutiamine has been studied extensively for its potential therapeutic applications. It has been found to have various effects on the body, including improving cognitive function, reducing fatigue, and improving mood.
Eigenschaften
CAS-Nummer |
146848-02-4 |
|---|---|
Produktname |
N-[2-(Methylsulfinyl)ethyl]butanamide |
Molekularformel |
C7H15NO2S |
Molekulargewicht |
177.27 g/mol |
IUPAC-Name |
N-(2-methylsulfinylethyl)butanamide |
InChI |
InChI=1S/C7H15NO2S/c1-3-4-7(9)8-5-6-11(2)10/h3-6H2,1-2H3,(H,8,9) |
InChI-Schlüssel |
VLEOJSWHDHGYOL-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NCCS(=O)C |
Kanonische SMILES |
CCCC(=O)NCCS(=O)C |
Synonyme |
Butanamide, N-[2-(methylsulfinyl)ethyl]- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



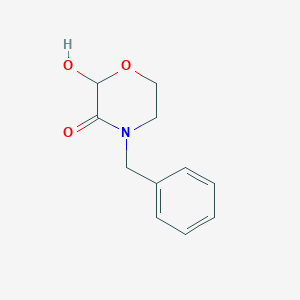
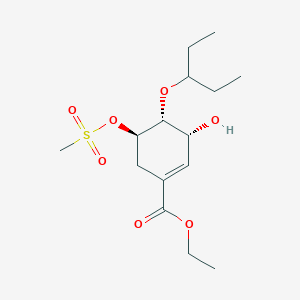
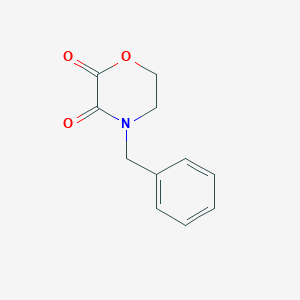
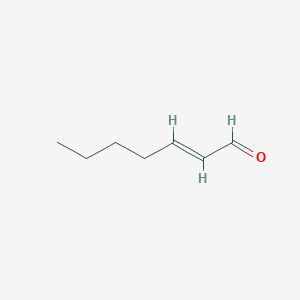
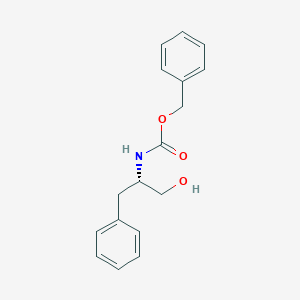
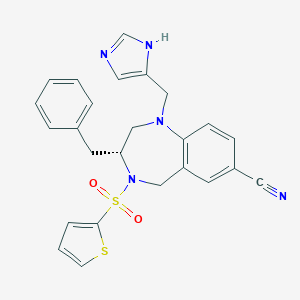
![Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-1-methyl-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI)](/img/structure/B126715.png)
